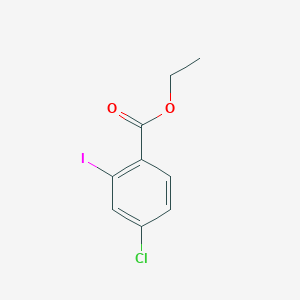

Ethyl 4-chloro-2-iodobenzoate

Übersicht

Beschreibung

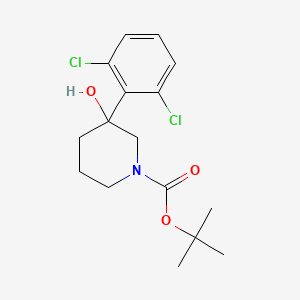

Ethyl 4-chloro-2-iodobenzoate is a chemical compound with the molecular formula C9H8ClIO2 . It is used in various chemical reactions and has a molecular weight of 310.52 .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound is synthesized using thionyl chloride under reflux conditions. The reaction mixture is then evaporated under reduced pressure and taken up immediately in methylene dichloride and cooled down to 0° C. Ethanol is added and stirred for 1 hour at ambient temperature .Molecular Structure Analysis

The linear formula of this compound is C9H8ClIO2 . The structure of the compound can be analyzed using various techniques such as 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

This compound can be used in the synthesis of biphenyl derivatives via Negishi cross coupling with intermediates of the type ArMg (tmp)·2LiCl (tmp = trimethylolpropane) .Physical And Chemical Properties Analysis

This compound is a liquid or solid or semi-solid or lump . It has a density of 1.641 g/mL at 25 °C . The compound should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

Crystallography and Complex Formation

Ethyl 4-chloro-2-iodobenzoate has been utilized in crystallography and the formation of complex compounds. For instance, Bondarenko and Adonin (2021) demonstrated its use in the synthesis of binuclear neutral complexes involving Zn(NO3)2·6H2O and 4-ethyl- or 3-chloropyridine, analyzed via X-ray crystallography (Bondarenko & Adonin, 2021).

Synthesis of Oxadiazolines

The compound plays a significant role in the synthesis of various organic compounds. Jun (2011) explored its reaction with hydrazine hydrate to produce 3-iodobenzoylhydrazine, a precursor for synthesizing oxadiazolines, which are confirmed via IR spectroscopy (Jun, 2011).

P-C Coupling Reactions

In the field of chemical coupling, Jablonkai and Keglevich (2015) described the use of this compound in P-C coupling reactions with diarylphosphine oxides, conducted without a catalyst and using microwave irradiation in water (Jablonkai & Keglevich, 2015).

Synthesis of Heterocyclic Compounds

This compound is also crucial in synthesizing heterocyclic compounds. For example, Zheng-hong (2009) described its use in creating benzothiazole derivatives through a series of reactions including cyclization and chlorization (Zheng-hong, 2009).

Magnesiation Reactions

Sugimoto, Aoki, and Tanji (2004) researched magnesiation reactions of this compound, demonstrating its interaction with active magnesium and subsequent reaction with carbonyl compounds to yield various adducts (Sugimoto, Aoki, & Tanji, 2004).

Alcohol Oxidation Systems

Li and Zhang (2009) developed an alcohol oxidation system catalyzed by TEMPO using 1-chloro-l,2-benziodoxol-3(1H)-one, derived from 2-iodobenzoic acid, as an oxidant, highlighting its role in synthesizing carbonyl compounds and its environmental friendliness (Li & Zhang, 2009).

Environmental Fate of UV Filters

Li et al. (2017) investigated the environmental behavior and photocatalytic profile of ethyl-4-aminobenzoate, a derivative of this compound, revealing its transformation products and pathways, including (de)hydroxylation and demethylation, in environmental waters (Li et al., 2017).

Safety and Hazards

Ethyl 4-chloro-2-iodobenzoate is classified as a warning under the GHS07 pictograms. It has hazard statements H302-H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Wirkmechanismus

Target of Action

Ethyl 4-chloro-2-iodobenzoate is a chemical compound with the molecular formula C9H8ClIO2 It’s known that halogenated benzoates can interact with various biological targets depending on their specific structure and the presence of functional groups .

Mode of Action

It’s known that iodobenzoates can participate in various chemical reactions, such as negishi cross-coupling . In these reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

It’s known that halogenated benzoates can influence various biochemical processes, depending on their specific structure and the presence of functional groups .

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can significantly influence its pharmacokinetic behavior .

Result of Action

It’s known that halogenated benzoates can have various biological effects, depending on their specific structure and the presence of functional groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species . For instance, it’s known that the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .

Biochemische Analyse

Biochemical Properties

Ethyl 4-chloro-2-iodobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound has been found to bind to the active site of certain enzymes, thereby inhibiting their activity . This inhibition can result in the accumulation or depletion of specific metabolites, affecting overall cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of certain metabolites, which can have downstream effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound . For instance, this compound has been shown to be transported by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, the compound can accumulate in specific compartments, affecting its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . This localization can influence the compound’s activity and its effects on cellular function .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVMURDBWDYSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)

![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)

![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)

![Methyl 4-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B1468270.png)

![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)

![tert-Butyl 2-{2-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}-1-piperidinecarboxylate](/img/structure/B1468277.png)

![1,1-Bis(2-methylbenzyl)-1,5,6,7-tetrahydro[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B1468279.png)

![2-{[(4-Bromo-2-ethylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1468282.png)